molecular formula C11H15NO2 B13124430 4-(Benzo[d][1,3]dioxol-5-yl)butan-1-amine

4-(Benzo[d][1,3]dioxol-5-yl)butan-1-amine

Cat. No.: B13124430
M. Wt: 193.24 g/mol
InChI Key: NWCYFBIFCINHFQ-UHFFFAOYSA-N
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Description

4-(Benzo[d][1,3]dioxol-5-yl)butan-1-amine is an organic compound that features a benzodioxole ring attached to a butan-1-amine chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzo[d][1,3]dioxol-5-yl)butan-1-amine typically involves the following steps:

    Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde.

    Attachment of the Butan-1-amine Chain: The benzodioxole ring is then reacted with a butan-1-amine precursor under specific conditions to form the final compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:

    Catalytic Reactions: Utilizing catalysts to enhance reaction rates and selectivity.

    Purification Techniques: Employing techniques such as crystallization and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

4-(Benzo[d][1,3]dioxol-5-yl)butan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amine group can participate in substitution reactions with various reagents.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reducing Agents: Including lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution Reagents: Such as alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups.

Scientific Research Applications

4-(Benzo[d][1,3]dioxol-5-yl)butan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(Benzo[d][1,3]dioxol-5-yl)butan-1-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Benzo[d][1,3]dioxol-5-yl)butan-1-amine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its benzodioxole ring and butan-1-amine chain combination make it a versatile compound for various applications.

Properties

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

4-(1,3-benzodioxol-5-yl)butan-1-amine

InChI

InChI=1S/C11H15NO2/c12-6-2-1-3-9-4-5-10-11(7-9)14-8-13-10/h4-5,7H,1-3,6,8,12H2

InChI Key

NWCYFBIFCINHFQ-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CCCCN

Origin of Product

United States

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